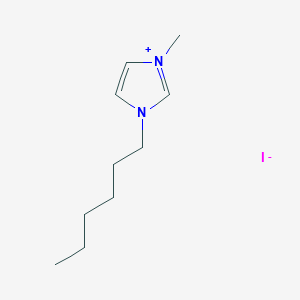
Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Übersicht
Beschreibung
Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, also known as MMOTNC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMOTNC is a tetrahydronaphthalene derivative that has a unique molecular structure, which makes it an interesting compound to study.
Wirkmechanismus
The mechanism of action of Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and DNA replication. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-proliferative activity, and apoptosis induction in cancer cells. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antioxidant activity by scavenging free radicals and preventing oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in lab experiments is its unique molecular structure, which makes it an interesting compound to study. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its cytotoxicity, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. One direction is to further investigate its potential as an anti-cancer agent and to develop new derivatives with improved pharmacological properties. Another direction is to study its potential as a scaffold for the design of new drugs with unique properties. Additionally, this compound can be used as a building block for the synthesis of new materials with interesting properties, such as optoelectronic and magnetic materials.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves a multi-step process, and it has been studied for its potential as an anti-cancer agent, as a scaffold for drug discovery, and in material science. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and DNA replication. This compound has various biochemical and physiological effects, including cytotoxicity, anti-proliferative activity, and apoptosis induction in cancer cells. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study, including its potential as an anti-cancer agent, scaffold for drug discovery, and building block for new materials.
Synthesemethoden
The synthesis of Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves a multi-step process, which includes the condensation of 2-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with methanol and thionyl chloride to obtain this compound. The reaction is carried out under reflux conditions, and the final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, as it has shown cytotoxic activity against various cancer cell lines. In drug discovery, this compound has been used as a scaffold for the design of new drugs with improved pharmacological properties. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
methyl 6-methoxy-2-methyl-1-oxo-3,4-dihydronaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-14(13(16)18-3)7-6-9-8-10(17-2)4-5-11(9)12(14)15/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZAWFOWYOKRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1=O)C=CC(=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291102 | |
| Record name | Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38840-94-7 | |
| Record name | NSC73132 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione](/img/structure/B184541.png)


